Dichloroplatinum;2-methylpyridine

Description

Chemical Structure and Synthesis

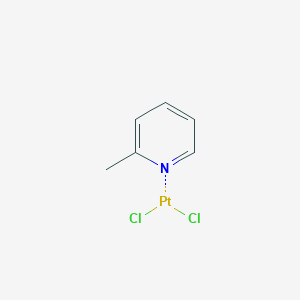

Dichloroplatinum;2-methylpyridine refers to a platinum(II) complex where the central Pt²⁺ ion is coordinated by two chloride ligands and two 2-methylpyridine ligands. The 2-methylpyridine ligand (C₆H₇N) features a methyl group at the 2-position of the pyridine ring, influencing the electronic and steric properties of the complex. Synthesis typically involves reacting a platinum precursor, such as [PtCl₂(NCPh)₂], with 2-methylpyridine in acetonitrile under controlled conditions .

Properties

Molecular Formula |

C6H7Cl2NPt |

|---|---|

Molecular Weight |

359.11 g/mol |

IUPAC Name |

dichloroplatinum;2-methylpyridine |

InChI |

InChI=1S/C6H7N.2ClH.Pt/c1-6-4-2-3-5-7-6;;;/h2-5H,1H3;2*1H;/q;;;+2/p-2 |

InChI Key |

SMVNRJWZLQKJCP-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=CC=N1.Cl[Pt]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloroplatinum;2-methylpyridine typically involves the reaction of platinum(II) chloride with 2-methylpyridine in the presence of a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a continuous flow setup, which allows for the efficient production of 2-methylpyridines with high selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can facilitate the production process .

Chemical Reactions Analysis

Types of Reactions

Dichloroplatinum;2-methylpyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in ligand exchange reactions, where the 2-methylpyridine ligand is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal and affecting the compound’s reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include other pyridines, ethylene, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of suitable catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can produce new platinum complexes with different ligands .

Scientific Research Applications

Dichloroplatinum;2-methylpyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dichloroplatinum;2-methylpyridine involves its interaction with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to overcome resistance to traditional platinum-based drugs is attributed to its reduced susceptibility to inactivation by thiols and its enhanced cellular uptake .

Comparison with Similar Compounds

Physical and Chemical Properties

- Molecular Formula : C₁₂H₁₄Cl₂N₂Pt (assuming two 2-methylpyridine ligands).

- Molecular Weight : ~454.2 g/mol (calculated).

- Coordination Geometry : Square planar, characteristic of Pt(II) complexes.

- Polarity : The methyl group increases hydrophobicity compared to unsubstituted pyridine but less than fluorinated analogs (e.g., fluorobenzyl derivatives) .

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties

Key Observations :

- Substituent Effects : Methyl groups (e.g., 2-methylpyridine) moderately increase hydrophobicity, while hydroxyl groups (e.g., 2-hmpy) enhance solubility and DNA interaction .

- Ligand Geometry: Bidentate ligands like bipyridine enforce rigid geometries, improving DNA intercalation, whereas monodentate ligands (e.g., 2-methylpyridine) offer flexibility .

Table 2: Functional Comparisons

Key Observations :

- MAO-B Inhibition : 2-methylpyridine’s polarity reduces MAO-B inhibition compared to fluorobenzyl groups, highlighting ligand design’s role in drug development .

- Anticancer Potential: Hydroxymethylpyridine complexes (e.g., trans-[PtCl₂(2-hmpy)₂]) exhibit cytotoxicity via DNA binding, whereas 2-methylpyridine derivatives lack comparable studies .

- Catalytic Efficiency : Bipyridine and ethylene-based Pt(II) complexes show superior catalytic activity in hydrosilylation due to stable coordination geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.